molecular formula C26H27ClF3N5O3S B2544996 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine CAS No. 2097933-94-1

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine

Cat. No.: B2544996
CAS No.: 2097933-94-1
M. Wt: 582.04
InChI Key: FLMWJVHTMNJIDI-UHFFFAOYSA-N
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Description

This compound features a piperazine-piperidine scaffold with two critical substituents:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl: A halogenated pyridine moiety known for enhancing lipophilicity and target binding in medicinal chemistry.
  • 4-(Pyridin-3-yloxy)benzenesulfonyl: A sulfonyl-linked aromatic group that may improve solubility and confer selectivity for sulfonamide-binding enzymes or receptors.

Its synthesis likely involves coupling reactions between piperazine intermediates and sulfonylated piperidine derivatives, as seen in related compounds .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-pyridin-3-yloxyphenyl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClF3N5O3S/c27-24-16-19(26(28,29)30)17-32-25(24)34-14-12-33(13-15-34)20-7-10-35(11-8-20)39(36,37)23-5-3-21(4-6-23)38-22-2-1-9-31-18-22/h1-6,9,16-18,20H,7-8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMWJVHTMNJIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H17ClF6N4OC_{19}H_{17}ClF_6N_4O and includes several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group and the sulfonamide moiety are particularly noteworthy as they often enhance the potency and selectivity of compounds against various biological targets.

Research indicates that this compound may act primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. Kinase inhibitors are crucial in cancer therapy as they can interfere with the pathways that lead to uncontrolled cell growth.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer progression, similar to other known kinase inhibitors.
  • Targeting mTOR Pathway : Preliminary studies suggest that compounds with similar structures can inhibit the mTOR signaling pathway, which is critical in cancer metabolism and growth regulation .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

Activity Type Target/Organism IC50/MIC Value Reference
Kinase InhibitionVarious KinasesLow nanomolar range
Antibacterial ActivityStaphylococcus aureus10 μg/mL
Antibacterial ActivityEscherichia coli10 μg/mL
mTOR InhibitionmTOR ComplexLow micromolar range

Case Studies

Several studies have investigated the efficacy of related compounds, providing insights into the potential therapeutic applications of this molecule.

  • Anticancer Studies : A study demonstrated that similar piperazine derivatives effectively inhibited tumor growth in xenograft models by targeting the mTOR pathway, leading to reduced cell proliferation and increased apoptosis .
  • Antimicrobial Efficacy : Research on sulfonamide derivatives indicated that modifications to the phenyl ring significantly affected their antibacterial properties. Compounds with electron-withdrawing groups showed enhanced activity against bacterial strains, suggesting a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name & Reference Core Structure Substituents Reported Biological Activity
Target Compound Piperazine-piperidine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-(pyridin-3-yloxy)benzenesulfonyl Hypothesized enzyme inhibition (inferred from analogs)
ML267 Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-methoxypyridin-2-yl Bacterial PPTase inhibitor (IC₅₀ = 0.8 µM); suppresses bacterial secondary metabolism
MK42 (RTC5) Piperazine 5-(Trifluoromethyl)pyridin-2-yl; thiophen-3-yl Antidiabetic candidate: stimulates glucose uptake (EC₅₀ = 3.2 µM)
CAS 303150-12-1 Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 4-(4-chlorophenyl)thiazol-2-yl Discontinued drug candidate; structural similarity suggests kinase inhibition potential
CAS 856189-81-6 Piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; 3-(trifluoromethyl)phenylcarboxamide Unknown activity; carboxamide group may enhance metabolic stability

Key Differences and Implications

Substituent-Driven Pharmacokinetics

  • Lipophilicity : The target compound’s trifluoromethylpyridine and pyridinyloxybenzenesulfonyl groups likely increase membrane permeability compared to ML267’s methoxypyridine .
  • Solubility : The sulfonyl linkage in the target compound and CAS 856189-81-6 may improve aqueous solubility relative to thiophene-containing analogs like MK42 .

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